molecular formula C11H16O3 B14787611 2-(2-But-2-enyl-4-oxocyclopentyl)acetic acid

2-(2-But-2-enyl-4-oxocyclopentyl)acetic acid

Cat. No.: B14787611
M. Wt: 196.24 g/mol
InChI Key: JGCXXGTYMVFCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1R,2R)-2-((Z)-But-2-en-1-yl)-4-oxocyclopentyl)acetic acid is an organic compound characterized by its unique cyclopentyl ring structure with a butenyl side chain and an acetic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,2R)-2-((Z)-But-2-en-1-yl)-4-oxocyclopentyl)acetic acid typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Butenyl Side Chain: The butenyl side chain can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the (Z)-butenyl group.

    Oxidation to Form the Ketone:

    Attachment of the Acetic Acid Group: The acetic acid group can be introduced through a carboxylation reaction, where a Grignard reagent reacts with carbon dioxide to form the carboxylic acid.

Industrial Production Methods

Industrial production of 2-((1R,2R)-2-((Z)-But-2-en-1-yl)-4-oxocyclopentyl)acetic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentyl ring or the acetic acid moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens, nucleophiles, and electrophiles.

Major Products

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

2-((1R,2R)-2-((Z)-But-2-en-1-yl)-4-oxocyclopentyl)acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting cyclopentyl ring structures.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of cyclopentyl derivatives on biological systems.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1R,2R)-2-((Z)-But-2-en-1-yl)-4-oxocyclopentyl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-((1R,2R)-2-((Z)-But-2-en-1-yl)-4-hydroxycyclopentyl)acetic acid: Similar structure but with a hydroxyl group instead of an oxo group.

    2-((1R,2R)-2-((Z)-But-2-en-1-yl)-4-methylcyclopentyl)acetic acid: Similar structure but with a methyl group instead of an oxo group.

Uniqueness

2-((1R,2R)-2-((Z)-But-2-en-1-yl)-4-oxocyclopentyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-(2-but-2-enyl-4-oxocyclopentyl)acetic acid

InChI

InChI=1S/C11H16O3/c1-2-3-4-8-5-10(12)6-9(8)7-11(13)14/h2-3,8-9H,4-7H2,1H3,(H,13,14)

InChI Key

JGCXXGTYMVFCBG-UHFFFAOYSA-N

Canonical SMILES

CC=CCC1CC(=O)CC1CC(=O)O

Origin of Product

United States

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